Bienvenue dans la boutique en ligne BenchChem!

TIQ-A

Tankyrase TNKS2 PARP

TIQ-A is the optimal pharmacological probe for dissecting TNKS2 from PARP1 biology. Its selectivity (TNKS2 IC50=24 nM vs. PARP1 IC50=450 nM) and unique isoquinolinone scaffold induce mitotic abnormalities unseen with benzamide inhibitors. Validate neuroprotection assays with the established OGD correlation (r=0.93) and in vivo efficacy benchmark (3 mg/kg i.p., rat MCAO). Its tractable core enables rational engineering of selectivity toward mono-ARTs (PARP10/15). Buy high-purity (≥98%) lots for reproducible results.

Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
CAS No. 420849-22-5
Cat. No. B017954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIQ-A
CAS420849-22-5
Synonymsthieno(2,3-c)isoquinolin-5-one
TIQ-A cpd
Molecular FormulaC11H7NOS
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
InChIInChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
InChIKeyLQJVOLSLAFIXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





TIQ-A (CAS 420849-22-5): Core Biochemical and Pharmacological Profile for Research Procurement


TIQ-A (Thieno[2,3-c]isoquinolin-5(4H)-one) is a small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family, with its most potent activity reported against Tankyrase 2 (TNKS2; IC₅₀ = 24 nM) [1]. It also inhibits PARP1 with submicromolar potency (IC₅₀ = 450 nM) and demonstrates functional neuroprotection in vitro (IC₅₀ = 0.15 µM in an oxygen-glucose deprivation model) [2]. The compound serves as a foundational scaffold for the development of isoform-selective PARP inhibitors and has been utilized as a pharmacological probe to dissect the roles of PARP1 and TNKS2 in ischemic injury, inflammation, and atherosclerosis [3].

Why TIQ-A Cannot Be Readily Substituted with Other PARP/TNKS Inhibitors in Focused Studies


The PARP family comprises 17 members with overlapping yet distinct biological functions. While many commercial inhibitors (e.g., PJ-34, Phenanthridinone, Olaparib) target the conserved NAD⁺-binding pocket, their isoform selectivity and functional outcomes vary dramatically. For example, PJ-34 inhibits PARP1 with an IC₅₀ of 110 nM but is ~10-fold less potent against TNKS2 (IC₅₀ ~1 µM) [1]. Conversely, TIQ-A's dual inhibition profile (potent TNKS2, moderate PARP1) and its unique isoquinolinone scaffold underpin distinct cellular effects, such as the induction of mitotic abnormalities not observed with benzamide-based inhibitors [2]. Substituting TIQ-A with a more potent PARP1-selective agent (e.g., Olaparib, IC₅₀ = 5 nM) would miss the TNKS2-dependent biology and produce confounding results in models of Wnt signaling, telomere maintenance, or glucose metabolism. The following quantitative evidence guides informed selection.

Quantitative Differentiation of TIQ-A (420849-22-5) Against Key Comparators and Derivatives


TIQ-A Exhibits Nanomolar Potency for TNKS2, Distinguishing It from Broader PARP Inhibitors

TIQ-A inhibits Tankyrase 2 (TNKS2) with an IC₅₀ of 24 nM, a potency that is approximately 4- to 45-fold greater than its activity against PARP1 (450 nM) [1]. This contrasts sharply with the general PARP inhibitor PJ-34, which is 10-fold more potent against PARP1 (IC₅₀ = 110 nM) than TNKS2 (IC₅₀ ~1 µM) . Even the more advanced clinical candidate Rucaparib, while a potent tankyrase inhibitor (IC₅₀ = 14 nM), lacks the significant potency differential between TNKS2 and PARP1 that defines TIQ-A [2]. This unique profile makes TIQ-A a preferred chemical probe for experiments requiring TNKS2 inhibition with a defined selectivity window over PARP1.

Tankyrase TNKS2 PARP Wnt signaling Telomere maintenance

TIQ-A Demonstrates Marked Selectivity Against Mono-ADP-Ribosyltransferases (PARP10/14/15)

TIQ-A displays a significant selectivity gap against mono-ADP-ribosylating PARP family members. Its IC₅₀ values for PARP10, PARP14, and PARP15 are all reported to be greater than 10 µM, representing a >400-fold selectivity window relative to its potency for TNKS2 (24 nM) . In contrast, many commonly used PARP inhibitors, such as 6(5H)-Phenanthridinone, exhibit broad, promiscuous binding across multiple PARP isoforms with EC₅₀ values in the low micromolar range (e.g., EC₅₀ = 10.2 µM for PARP1 in yeast assays) . This defined selectivity profile is critical for interpreting cellular phenotypes, as it minimizes confounding effects from off-target inhibition of mono-ARTs involved in stress granule formation and antiviral immunity.

PARP ARTD Mono-ADP-ribosylation Selectivity Chemical probe

In Vitro Neuroprotection Correlates Strongly with PARP-1 Inhibition, Validating TIQ-A's Mechanism in Ischemia Models

In a standardized in vitro model of cerebral ischemia (oxygen-glucose deprivation, OGD), TIQ-A provided significant neuroprotection with an IC₅₀ of 0.15 µM in cultured mouse cortical neurons . Critically, a direct correlation (r = 0.93, P < 0.01) was observed between a compound's IC₅₀ for PARP-1 enzymatic inhibition and its IC₅₀ for neuroprotection in the OGD assay for a series of isoquinolinone derivatives, including TIQ-A [1]. This strong correlation confirms that the observed functional neuroprotection is mechanism-based and driven by on-target PARP-1 engagement. This contrasts with derivatives like 5-methoxy TIQ-A, which shows greater PARP-1 inhibitory potency (IC₅₀ = 0.21 µM) but may have altered physicochemical properties [2].

Neuroprotection Cerebral ischemia Oxygen-glucose deprivation PARP1 Stroke

In Vivo Neuroprotective Efficacy Demonstrated at a Defined Systemic Dose in a Rat Stroke Model

TIQ-A has demonstrated in vivo neuroprotective efficacy in a rat model of transient focal cerebral ischemia. Administration of TIQ-A at a dose of 3 mg/kg intraperitoneally (i.p.) resulted in a significant reduction in infarct volume . This in vivo endpoint provides a critical benchmark for researchers planning animal studies, distinguishing TIQ-A from many earlier-generation PARP inhibitors (e.g., DPQ) that lacked robust in vivo efficacy or required high, toxic doses [1]. Furthermore, this data establishes a clear efficacy threshold that more advanced, brain-penetrant TIQ-A derivatives (e.g., HYDAMTIQ) were later designed to improve upon, as TIQ-A itself has limited brain penetration [2].

In vivo Focal ischemia Neuroprotection Stroke model Rat

TIQ-A Scaffold Enables Selective Inhibition of Mono-ARTs (PARP10/15) Through Rational Design

The thieno[2,3-c]isoquinolin-5-one core of TIQ-A has been successfully exploited as a privileged scaffold for developing inhibitors with shifted selectivity from poly-ARTs (PARP1, TNKS2) toward mono-ARTs (PARP10, PARP15). Through structure-guided design, analogs of TIQ-A achieved a 10–20-fold selectivity for PARP10 and PARP15 over their original targets while maintaining micromolar potencies [1]. This is a stark contrast to the parent compound TIQ-A, which is >400-fold selective for TNKS2 over these same mono-ARTs . This demonstrates the chemical tractability of the TIQ-A scaffold for tuning isoform selectivity, a property not equally accessible with all PARP inhibitor chemotypes (e.g., the benzamide core of Veliparib).

Scaffold Medicinal chemistry PARP10 PARP15 Selectivity engineering

Optimal Research and Procurement Scenarios for TIQ-A (420849-22-5) Based on Differential Evidence


As a Chemical Probe for Dissecting TNKS2-Dependent vs. PARP1-Dependent Pathways

TIQ-A's unique selectivity profile (24 nM for TNKS2 vs. 450 nM for PARP1) makes it an ideal tool for experiments designed to separate the biological functions of these two closely related enzymes [1]. Use TIQ-A in Wnt/β-catenin signaling assays or telomere length studies where TNKS2 is the primary target of interest, and compare results to those obtained with a PARP1-selective inhibitor (e.g., Veliparib) to control for off-target PARP1 effects.

As a Benchmark and Positive Control in In Vivo Ischemia/Reperfusion Studies

The established in vivo efficacy of TIQ-A at 3 mg/kg i.p. in a rat transient focal ischemia model provides a critical benchmark for evaluating novel PARP inhibitors or neuroprotective agents . Include TIQ-A as a positive control group in rodent stroke studies to validate the experimental model and to directly compare the efficacy and therapeutic window of new chemical entities against a compound with known in vivo activity.

As a Foundational Scaffold for Medicinal Chemistry Campaigns Targeting PARP Isoform Selectivity

For researchers aiming to develop inhibitors selective for understudied mono-ADP-ribosyltransferases (PARP10, PARP15), TIQ-A serves as an optimal starting point. Its core scaffold has been proven to be chemically tractable, allowing for a complete inversion of selectivity from TNKS2 (poly-ART) to PARP10/15 (mono-ART) through rational design [2]. This is a key advantage over other PARP inhibitor chemotypes that may be less amenable to such selectivity engineering.

For In Vitro Mechanistic Studies Requiring a Validated Link Between Target Engagement and Functional Effect

In experiments exploring the role of PARP-1 in neuronal injury, TIQ-A offers a unique advantage: the correlation between its PARP-1 enzymatic inhibition and its neuroprotective effect in an OGD model has been rigorously established (r = 0.93) [3]. This makes TIQ-A the reagent of choice when the experimental interpretation relies on a clear, quantitative link between target binding and a downstream functional outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TIQ-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.